molecular formula C6H8N6 B3326518 1,2-Di(4H-1,2,4-triazol-4-yl)ethane CAS No. 260251-70-5

1,2-Di(4H-1,2,4-triazol-4-yl)ethane

Cat. No.: B3326518
CAS No.: 260251-70-5
M. Wt: 164.17 g/mol
InChI Key: HMPUVKXKHRDNLY-UHFFFAOYSA-N
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Description

1,2-Di(4H-1,2,4-triazol-4-yl)ethane is a heterocyclic organic compound with the molecular formula C6H8N6. It consists of two 1,2,4-triazole rings connected by an ethane bridge.

Mechanism of Action

Target of Action

1,2-Bis(1,2,4-triazol-4-yl)ethane, also known as btre , is a compound that primarily targets metal ions such as nickel (Ni) and zinc (Zn) . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

Btre interacts with its targets by forming coordination polymers, also known as Metal-Organic Frameworks (MOFs), with metal ions . In these MOFs, btre acts as a bridging ligand, connecting metal ions to form polymeric structures . The formation of these structures can alter the properties of the metal ions, leading to changes in their biological activity.

Biochemical Pathways

For instance, zinc is a cofactor in over 300 enzymes, so btre could potentially affect a wide range of biochemical pathways through its interaction with zinc .

Pharmacokinetics

Its physical properties such as a predicted boiling point of 4094±550 °C and a density of 145±01 g/cm3 suggest that it may have low bioavailability due to poor absorption and distribution.

Result of Action

The molecular and cellular effects of btre’s action are largely unexplored. One study has shown that a zinc coordination polymer formed with btre exhibits strong fluorescence . This suggests that btre could potentially be used in fluorescence-based assays or imaging techniques.

Action Environment

The action of btre can be influenced by environmental factors such as temperature and humidity. For example, one study found that a coordination polymer formed by btre and zinc underwent a crystal-to-crystal transformation upon dehydration . This suggests that the action and stability of btre could be significantly affected by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di(4H-1,2,4-triazol-4-yl)ethane can be synthesized through several methods. One common approach involves the reaction of 1,2-dibromoethane with 4H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,2-Di(4H-1,2,4-triazol-4-yl)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Di(4H-1,2,4-triazol-4-yl)ethane is unique due to its ethane bridge, which provides flexibility and allows for diverse chemical modifications. This flexibility makes it a versatile ligand in coordination chemistry and a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

4-[2-(1,2,4-triazol-4-yl)ethyl]-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1(11-3-7-8-4-11)2-12-5-9-10-6-12/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPUVKXKHRDNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1CCN2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1,2-bis(1,2,4-triazol-4-yl)ethane a desirable ligand in coordination chemistry?

A1: The btre molecule possesses two 1,2,4-triazole rings linked by an ethane bridge. This configuration allows btre to act as a bridging ligand, coordinating to metal ions through the nitrogen atoms of the triazole rings. The flexibility of the ethane bridge further enhances its versatility, enabling the formation of diverse architectures with varying dimensionality and topology. [, , ]

Q2: What types of structures have been reported for metal complexes of 1,2-bis(1,2,4-triazol-4-yl)ethane?

A2: Research shows that btre readily forms complexes with various metal ions, including Cu(II), Zn(II), Cd(II), Fe(II), and Ag(I). These complexes exhibit a remarkable range of structural motifs, including dinuclear units [], 1D chains [, ], 2D sheets [, ], and intricate 3D frameworks [, , , , ]. The specific structure adopted depends on factors like the metal ion, counterions present, and synthesis conditions.

Q3: How does the coordination mode of 1,2-bis(1,2,4-triazol-4-yl)ethane influence the structure of the resulting complexes?

A3: Btre can adopt diverse coordination modes with metal ions, utilizing either one or both of its triazole rings. These modes include μ2-κN1:N1′, μ2-κN1:N2, and μ4-κN1:N2:N1′:N2′ bridging. The choice of coordination mode directly influences the dimensionality and overall topology of the resulting metal-organic framework. For instance, μ4-bridging often leads to the formation of three-dimensional networks. []

Q4: Are there correlations between the structure of btre-based MOFs and their solid-state NMR spectra?

A4: Yes, studies using solid-state ¹³C CPMAS NMR spectroscopy have revealed correlations between the coordination mode and symmetry of btre within a framework and the observed NMR signal patterns. This technique provides valuable insights into the structure of btre-containing materials. []

Q5: What are the potential applications of 1,2-bis(1,2,4-triazol-4-yl)ethane-based coordination polymers?

A5: Research suggests several potential applications for these materials, including:

  • Luminescent materials: Many btre-based complexes, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II), exhibit fluorescence upon UV excitation, making them promising candidates for luminescent materials. [, , ]
  • Photocatalysis: Some btre-containing coordination polymers, such as those incorporating Cu(II), have demonstrated photocatalytic activity in the degradation of organic dyes like methyl orange. This property highlights their potential in environmental remediation applications. []
  • Gas storage and separation: The porous nature of some 3D btre-based MOFs makes them potentially suitable for applications involving gas storage and separation, although this area requires further investigation. []

Q6: What role do counterions play in the formation of 1,2-bis(1,2,4-triazol-4-yl)ethane-based coordination polymers?

A7: The nature of counterions can significantly influence the structure of btre complexes. For instance, the use of perchlorate counterions has led to the formation of distinct 3D frameworks with Cu(I), Zn(II), and Cd(II), while the presence of other anions like chloride, bromide, nitrate, or sulfate resulted in different architectures. [, , ]

Q7: Can 1,2-bis(1,2,4-triazol-4-yl)ethane-based frameworks undergo structural transformations?

A8: Yes, research has shown that some btre-based frameworks can undergo fascinating crystal-to-crystal transformations upon dehydration. For example, a Zn(II) coordination polymer with btre experienced a significant structural rearrangement upon controlled dehydration, involving the breaking and forming of Zn-O bonds and a reduction in unit cell volume. []

Q8: Are there any reported heterometallic frameworks incorporating 1,2-bis(1,2,4-triazol-4-yl)ethane?

A9: Yes, btre has proven valuable in constructing heterometallic frameworks. For instance, researchers have synthesized a Cu(I)/V(IV) framework where btre bridges between the two metal centers, creating a 3D structure with potential applications in catalysis. [] Additionally, a series of Ag(I)/V(V) frameworks have been generated using btre, highlighting the ligand's versatility in heterometallic system design. []

Q9: How do researchers characterize and study the properties of 1,2-bis(1,2,4-triazol-4-yl)ethane-based materials?

A9: Various techniques are employed to study these materials:

  • Powder X-ray diffraction: This method helps identify the crystalline phases present and their purity. [, ]
  • Thermogravimetric analysis: This technique analyzes the thermal stability of the materials and provides information about the decomposition patterns and the presence of guest molecules. [, ]
  • Spectroscopic techniques: UV-Vis spectroscopy helps study the electronic properties and potential for light absorption and emission, while infrared (IR) spectroscopy provides information about the functional groups present in the materials. [, , ]
  • Magnetic susceptibility measurements: These measurements provide insight into the magnetic behavior of the materials and any potential magnetic ordering phenomena. [, ]

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